(+)-4'-Fluorotartranilic acid

Description

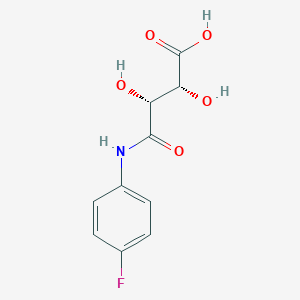

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-4-(4-fluoroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDAGSYSBWTSHH-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@@H]([C@H](C(=O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426865 | |

| Record name | (+)-4'-fluorotartranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-65-1 | |

| Record name | (+)-4'-fluorotartranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of (+)-4'-Fluorotartranilic Acid in Modern Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-4'-Fluorotartranilic acid has emerged as a crucial tool in synthetic chemistry, primarily utilized as a chiral resolving agent. Its efficacy in separating enantiomers, particularly of racemic amines, has made it a valuable asset in the synthesis of complex, optically pure molecules, most notably in the pharmaceutical industry. This guide provides an in-depth look at its applications, supported by quantitative data and detailed experimental protocols.

Core Application: Chiral Resolution of Racemic Amines

The principal application of this compound lies in the separation of enantiomers from a racemic mixture through the formation of diastereomeric salts. This classical resolution technique leverages the different physical properties, such as solubility, of the diastereomeric salts formed between the chiral resolving agent and the individual enantiomers of the racemic compound.

A significant industrial application of this compound is in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor. In this process, it is used to resolve the key chiral intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, from its racemic mixture.[1]

Quantitative Data on Chiral Resolution

The efficiency of a chiral resolution process is a critical factor in its industrial application. The following table summarizes the quantitative data from the resolution of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine using a derivative of this compound, (R,R)-4-chlorotartranilic acid, in the synthesis of Apremilast.

| Parameter | Value | Reference |

| Racemic Compound | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | [1] |

| Resolving Agent | (R,R)-4-chlorotartranilic acid | [1] |

| Molar Ratio (Racemic Amine : Resolving Agent) | 1 : 0.5-0.65 | [1] |

| Solvent | Water | [1] |

| Temperature | 10 - 80°C | [1] |

| Reaction Time | 2 - 72 hours | [1] |

| Yield of desired (S)-enantiomer salt | High | [2] |

| Enantiomeric Purity of (S)-enantiomer | > 99% | [2] |

| Enantiomeric Excess of recovered (R)-enantiomer | up to 97% | [1] |

Experimental Protocols

The following section provides a generalized methodology for the chiral resolution of a racemic amine using this compound, based on the principles demonstrated in the synthesis of Apremilast.

Diastereomeric Salt Formation

Objective: To react the racemic amine with this compound to form a mixture of diastereomeric salts.

Materials:

-

Racemic amine

-

This compound (or a suitable derivative like (R,R)-4-chlorotartranilic acid)

-

Solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, or tetrahydrofuran)[2]

-

Acid (e.g., Hydrochloric acid)

Procedure:

-

Dissolve one molar equivalent of the racemic amine in a suitable solvent.

-

In a separate vessel, dissolve 0.5 to 0.65 molar equivalents of this compound in the same solvent.[1]

-

Add the resolving agent solution to the racemic amine solution.

-

If necessary, add 0.45 to 0.6 molar equivalents of an acid like hydrochloric acid to facilitate salt formation.[1]

-

Stir the mixture at a controlled temperature (e.g., between 10 and 80°C) for a sufficient duration (e.g., 2 to 72 hours) to allow for the formation and crystallization of the less soluble diastereomeric salt.[1]

Isolation of the Diastereomeric Salt

Objective: To separate the less soluble diastereomeric salt from the more soluble one.

Procedure:

-

Cool the reaction mixture to promote further crystallization.

-

Collect the precipitated diastereomeric salt by filtration.

-

Wash the collected salt with a small amount of cold solvent to remove impurities.

-

The mother liquor, now enriched with the more soluble diastereomer, can be processed separately to recover the other enantiomer.[1]

Liberation of the Enantiomerically Pure Amine

Objective: To recover the desired enantiomerically pure amine from the isolated diastereomeric salt.

Procedure:

-

Suspend the isolated diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

-

Add a suitable base (e.g., sodium hydroxide, potassium carbonate) to the mixture to neutralize the tartranilic acid and liberate the free amine.

-

Separate the organic layer containing the free amine.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Evaporate the solvent to obtain the enantiomerically pure amine.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the chiral resolution process.

Caption: General workflow for chiral resolution using this compound.

Conclusion

This compound and its derivatives are highly effective chiral resolving agents, particularly for the separation of racemic amines. The successful application in the industrial synthesis of Apremilast underscores its importance in modern drug development. The methodology, based on the principles of diastereomeric salt crystallization, is robust and can be adapted for the resolution of a variety of chiral compounds. The ability to achieve high enantiomeric purity makes this compound a valuable tool for chemists in research and industry.

References

An In-depth Technical Guide to (+)-4'-Fluorotartranilic Acid: Physicochemical Properties and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

(+)-4'-Fluorotartranilic acid, a fluorinated derivative of tartranilic acid, is a compound of interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine atom. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside a proposed synthetic pathway.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available for the racemic mixture or the (-) enantiomer, specific experimental values for the (+) enantiomer are not widely reported in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀FNO₅ | N/A |

| Molecular Weight | 243.19 g/mol | N/A |

| Melting Point | 192-193 °C (for (-)-enantiomer) | [1] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

This protocol is a general guideline and may require optimization.

Materials:

-

(+)-Tartaric acid

-

4-Fluoroaniline

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP))

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Anhydrous base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

Method A: Via Acyl Chloride Formation

-

Activation of Tartaric Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (+)-tartaric acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride of tartaric acid.

-

Amidation: Dissolve the crude diacyl chloride in an anhydrous aprotic solvent such as DCM. In a separate flask, dissolve 4-fluoroaniline and an anhydrous base (e.g., triethylamine, 2.2 equivalents) in the same solvent. Cool the 4-fluoroaniline solution to 0°C in an ice bath. Slowly add the diacyl chloride solution to the 4-fluoroaniline solution dropwise with constant stirring. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up and Purification: Quench the reaction by adding 1M HCl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Method B: Using a Coupling Agent

-

Coupling Reaction: In a round-bottom flask, dissolve (+)-tartaric acid and 4-fluoroaniline (2.2 equivalents) in an anhydrous aprotic solvent like DCM or THF. Add a catalytic amount of DMAP. To this solution, add a solution of DCC (2.2 equivalents) in the same solvent dropwise at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, filter off the DCU precipitate and wash it with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization as described in Method A.

Biological Activity and Signaling Pathways

Specific biological activities and the signaling pathways modulated by this compound have not been extensively reported in the scientific literature. However, the broader class of anthranilic acid derivatives is known to exhibit a wide range of pharmacological effects.[2] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity.[3]

Derivatives of tartranilic acid, which share a core structural motif with the target compound, have been investigated for various biological activities. For instance, some tartranilic acid derivatives have been explored for their potential as antimicrobial or anticancer agents. The specific effects of the 4-fluoro substitution on the phenyl ring in conjunction with the tartaric acid moiety remain an area for future research.

The potential mechanism of action for a novel compound like this compound would likely be investigated through a series of in vitro and in vivo studies. These could include screening against various cell lines to determine cytotoxic or antiproliferative effects, as well as enzymatic assays to identify potential protein targets. Should any significant biological activity be observed, further studies would be necessary to elucidate the specific signaling pathways involved. Common pathways investigated in drug discovery include those related to cell proliferation (e.g., MAPK/ERK pathway), apoptosis, and inflammation (e.g., NF-κB pathway).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and evaluation.

This in-depth guide provides a foundational understanding of this compound for researchers and professionals in drug development. While specific experimental data for this compound is limited, the provided information on its known properties, a proposed synthetic route, and the context of related compounds offers a valuable starting point for further investigation.

References

An In-depth Technical Guide to the Synthesis and Preparation of (+)-4'-Fluorotartranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a proposed synthesis protocol for (+)-4'-Fluorotartranilic acid based on established chemical principles and analogous reactions. To date, a specific, peer-reviewed synthesis for this compound has not been identified in the public domain. Therefore, the experimental parameters provided are illustrative and may require optimization.

Introduction

This compound is an organic compound featuring a fluorinated aniline moiety linked to a tartaric acid backbone. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of a proposed synthetic route, including detailed experimental protocols and characterization data.

Proposed Synthesis Pathway

The most plausible synthetic route to this compound involves a two-step process commencing with the preparation of (+)-2,3-diacetoxysuccinic anhydride from (+)-tartaric acid, followed by its reaction with 4-fluoroaniline and subsequent hydrolysis to yield the final product.

Step 1: Synthesis of (+)-2,3-Diacetoxysuccinic Anhydride

The initial step involves the acylation of (+)-tartaric acid with acetic anhydride to form the cyclic anhydride intermediate.

Step 2: Synthesis of this compound

The prepared anhydride is then reacted with 4-fluoroaniline. This is followed by in-situ hydrolysis of the acetyl protecting groups and the newly formed ester linkage to yield this compound.

Data Presentation

Physicochemical and Predicted Analytical Data

| Property | Value |

| CAS Number | 206761-65-1 |

| Molecular Formula | C₁₀H₁₀FNO₅ |

| Molecular Weight | 243.19 g/mol |

| Predicted XlogP | 0.1 |

| Predicted [M+H]⁺ | 244.06158 m/z |

| Predicted [M+Na]⁺ | 266.04352 m/z |

| Predicted [M-H]⁻ | 242.04702 m/z |

Data sourced from PubChem.[1]

Starting Material Data

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |

| (+)-Tartaric Acid | C₄H₆O₆ | 150.09 g/mol | 171-174 | Decomposes |

| Acetic Anhydride | C₄H₆O₃ | 102.09 g/mol | -73 | 138-140 |

| 4-Fluoroaniline | C₆H₆FN | 111.12 g/mol | -1.9 | 188 |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous substituted tartranilic acids.

Preparation of (+)-2,3-Diacetoxysuccinic Anhydride

Materials:

-

(+)-Tartaric acid

-

Acetic anhydride

Procedure:

-

A mixture of (+)-tartaric acid (1.0 mole) in acetic anhydride (700 ml) is warmed with stirring.

-

An exothermic reaction will commence. Heating should be discontinued, and the reaction is allowed to proceed for approximately 2-3 hours.

-

The resulting colorless solution is concentrated to dryness under reduced pressure.

-

Final drying under high vacuum yields (+)-2,3-diacetoxysuccinic anhydride in quantitative yield.

Proposed Synthesis of this compound

Materials:

-

(+)-2,3-Diacetoxysuccinic anhydride

-

4-Fluoroaniline

-

Methylene chloride

-

Potassium hydroxide

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

(+)-2,3-Diacetoxysuccinic anhydride (0.1 mole) and 4-fluoroaniline (0.11 mole) are dissolved in 200 ml of methylene chloride.

-

The mixture is heated under reflux for 3 hours.

-

The solution is then cooled to room temperature.

-

A solution of potassium hydroxide (0.32 mole) in 200 ml of water is added, and the mixture is stirred vigorously for 15 minutes.

-

The methylene chloride layer is separated and extracted with an additional 100 ml of water.

-

The combined aqueous layers are heated on a steam bath, treated with decolorizing carbon, and filtered while hot.

-

The filtrate is acidified with concentrated hydrochloric acid and cooled to 5°C overnight to induce crystallization.

-

The resulting crystals of this compound are collected by filtration and washed with cold water.

-

The crude product can be purified by recrystallization from hot water or an appropriate solvent system.

Visualizations

Synthesis Workflow

References

(+)-4'-Fluorotartranilic Acid: A Chiral Resolving Agent for Enantioseparation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the development of efficient and selective chiral resolving agents is of paramount importance. (+)-4'-Fluorotartranilic acid, a derivative of (+)-tartaric acid, presents itself as a promising chiral resolving agent, particularly for the separation of racemic amines through the formation of diastereomeric salts. This technical guide provides a comprehensive overview of the synthesis, application, and underlying principles of this compound in chiral resolution.

Core Principles of Chiral Resolution via Diastereomeric Salt Formation

The most common method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1] This technique leverages the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[2][3]

The fundamental workflow for chiral resolution using this compound involves three key stages:

-

Diastereomeric Salt Formation: The racemic amine is reacted with enantiomerically pure this compound in a suitable solvent to form two diastereomeric salts.

-

Fractional Crystallization: Due to differences in solubility, one of the diastereomeric salts will preferentially crystallize from the solution. This less soluble salt is then isolated by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base to regenerate the enantiomerically enriched amine and the resolving agent.

The success of this process is highly dependent on the choice of solvent, temperature, and stoichiometry, which must be optimized for each specific resolution.

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a plausible and effective method can be derived from established procedures for preparing substituted tartranilic acids.[4] The synthesis involves the reaction of (+)-2,3-diacetoxysuccinic anhydride (the anhydride of diacetyl-L-tartaric acid) with 4-fluoroaniline, followed by hydrolysis of the acetyl groups.

Experimental Protocol: Synthesis of this compound

Materials:

-

(+)-Tartaric acid

-

Acetic anhydride

-

4-Fluoroaniline

-

Methylene chloride

-

Potassium hydroxide

-

Hydrochloric acid

Procedure:

-

Preparation of (+)-2,3-Diacetoxysuccinic Anhydride: A mixture of (+)-tartaric acid in acetic anhydride is warmed with stirring. The exothermic reaction is allowed to proceed to completion. The resulting solution is concentrated under reduced pressure to yield (+)-2,3-diacetoxysuccinic anhydride.[4]

-

Reaction with 4-Fluoroaniline: (+)-2,3-diacetoxysuccinic anhydride and 4-fluoroaniline are heated under reflux in methylene chloride for approximately 3 hours.[4]

-

Hydrolysis: The reaction mixture is then treated with an aqueous solution of potassium hydroxide and stirred vigorously. This step hydrolyzes the diacetylated intermediate.[4]

-

Isolation and Purification: The aqueous layer is separated, warmed, filtered, and then acidified with hydrochloric acid to precipitate this compound. The product can be further purified by recrystallization from a suitable solvent like an ethanol-water mixture.[4]

Diagram of the Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Application in Chiral Resolution of Amines

This compound is particularly effective for the resolution of racemic primary and secondary amines. The presence of the carboxylic acid and hydroxyl groups allows for the formation of stable, crystalline diastereomeric salts with basic amines.

General Experimental Protocol for Chiral Resolution

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)

-

Base (e.g., sodium hydroxide)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine in a suitable solvent.

-

In a separate flask, dissolve an equimolar or sub-stoichiometric amount of this compound in the same solvent, with gentle heating if necessary.

-

Slowly add the amine solution to the resolving agent solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then potentially further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove impurities.

-

The mother liquor, containing the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add a strong base, such as 50% sodium hydroxide solution, until the salt dissolves and the solution is basic.[2]

-

Extract the liberated amine with a suitable organic solvent.[2]

-

Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the extraction, containing the sodium salt of this compound, can be acidified with a strong acid (e.g., HCl) to precipitate the resolving agent.

-

The recovered resolving agent can be collected by filtration, dried, and reused.

-

Workflow for Chiral Resolution:

Caption: General workflow for chiral resolution of amines.

Quantitative Data and Analysis

Table 1: Representative Data for Chiral Resolution of Amines with Tartaric Acid Derivatives

| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | (R,R)-4-Chlorotartranilic acid | Water | Up to 95 | >99 | [5] |

| N-methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Supercritical CO₂ | - | 82.5 | [6] |

| N-methylamphetamine | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid | Supercritical CO₂ | - | 57.9 | [6] |

Determination of Enantiomeric Excess:

The enantiomeric excess of the resolved amine is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[7][8] Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can also be employed for rapid and accurate ee determination.[9]

Conclusion

This compound is a valuable and effective chiral resolving agent for the separation of racemic amines. Its synthesis from readily available starting materials and its ability to form crystalline diastereomeric salts make it a practical choice for both laboratory-scale and industrial applications. The straightforward procedures for diastereomeric salt formation, separation, and subsequent liberation of the desired enantiomer, coupled with the potential for high yields and enantiomeric purities, underscore its utility in modern synthetic chemistry and drug development. While specific data for this particular resolving agent is limited, the principles outlined in this guide, along with data from analogous systems, provide a strong foundation for its successful implementation in chiral resolution strategies.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US3452086A - Substituted tartranilic acid resolving agents - Google Patents [patents.google.com]

- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 6. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uma.es [uma.es]

- 8. heraldopenaccess.us [heraldopenaccess.us]

- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

Key features of fluorinated tartranilic acid derivatives

An in-depth technical guide on the key features of fluorinated tartranilic acid derivatives cannot be provided at this time. Despite a comprehensive search for scholarly articles, patents, and technical reports, no specific information was found on the synthesis, biological activities, quantitative data, or experimental protocols for this particular class of compounds.

The scientific literature contains extensive research on various other fluorinated organic molecules and their applications in drug development. This includes studies on fluorinated versions of paraconic acid, ferulic acid, amino acids, chalcones, and sialic acid, among others. These studies highlight the general importance of fluorination in modifying the physicochemical and pharmacological properties of bioactive compounds.

However, this body of research does not extend to tartranilic acid derivatives with fluorine substitutions. Without specific data on fluorinated tartranilic acids, it is not possible to generate the requested tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways and experimental workflows.

Further research and synthesis of this specific class of compounds would be required before a technical guide detailing their key features can be compiled.

The Efficacy of (+)-4'-Fluorotartranilic Acid in Chiral Resolution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-4'-Fluorotartranilic acid is a specialized chiral resolving agent belonging to the family of substituted tartranilic acids. These reagents are instrumental in the separation of enantiomers, a critical process in the development of stereochemically pure pharmaceuticals. This technical guide provides a comprehensive overview of the applications of this compound and its analogs in chiral resolution, with a focus on experimental protocols and quantitative data derived from closely related compounds. The strategic introduction of a fluorine atom can enhance the efficiency of chiral resolution by modulating intermolecular interactions and the physicochemical properties of the diastereomeric salts.

Introduction: The Significance of Chiral Resolution in Drug Development

Many therapeutic agents are chiral molecules, existing as enantiomers—non-superimposable mirror images. Often, only one enantiomer exhibits the desired pharmacological activity, while the other may be inactive or, in some cases, contribute to adverse effects. Consequently, the production of enantiomerically pure drugs is a paramount concern in the pharmaceutical industry.

Chiral resolution via diastereomeric salt formation is a widely employed and effective method for separating enantiomers.[1] This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[1] Subsequently, the desired enantiomer is recovered from the separated diastereomeric salt.

Tartaric acid and its derivatives are a prominent class of chiral resolving agents due to their ready availability and effectiveness in resolving a variety of compounds, particularly amines.[2][3] Substituted tartranilic acids, including this compound, represent a refinement of this class, offering tailored properties for specific resolution challenges.

This compound and its Analogs as Resolving Agents

Substituted tartranilic acids are a novel series of resolving agents effective for the separation of racemic amines.[4][5] While specific data for this compound is limited in publicly available literature, extensive information on its chloro and bromo-substituted analogs provides a strong foundation for understanding its application and efficacy. These halogenated tartranilic acids have demonstrated considerable utility in forming crystalline, insoluble salts with racemic amines, facilitating their efficient separation.[4]

The introduction of a fluorine atom at the 4'-position of the tartranilic acid molecule is anticipated to offer several advantages:

-

Enhanced Crystallinity: The high electronegativity and unique steric profile of fluorine can influence crystal packing, potentially leading to the formation of more well-defined and easily separable diastereomeric salt crystals.

-

Modified Solubility: Fluorine substitution can alter the solubility of the diastereomeric salts in various solvents, providing greater flexibility and control over the crystallization process.

-

Increased Resolution Efficiency: The modulation of intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, by the fluorine atom can lead to greater differentiation in the properties of the diastereomeric salts, resulting in higher enantiomeric excess (e.e.) of the resolved product.

Applications in Chiral Resolution

The primary application of this compound and its analogs is the resolution of racemic amines, a common structural motif in active pharmaceutical ingredients (APIs). A notable example is the use of (R,R)-4-chlorotartranilic acid in the chiral resolution of a key intermediate for the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor.[6]

Case Study: Chiral Resolution of a Key Intermediate for Apremilast

In the synthesis of Apremilast, the chiral resolution of the racemic amine, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, is a critical step.[6] (R,R)-4-chlorotartranilic acid has been successfully employed as the resolving agent in this process.[6]

Quantitative Data from Apremilast Intermediate Resolution:

| Parameter | Value |

| Molar equivalent of Racemic Amine | 1 |

| Molar equivalent of (R,R)-4-chlorotartranilic acid | 0.5 - 0.65 |

| Molar equivalent of Hydrochloric Acid | 0.45 - 0.6 |

| Solvent | Water |

| Temperature | 10 - 80°C |

| Reaction Time | 2 - 72 hours |

| Enantiomeric Excess (e.e.) of recovered (R)-enantiomer | up to 97% |

Table 1: Summary of quantitative data for the chiral resolution of the Apremilast intermediate using (R,R)-4-chlorotartranilic acid.[6]

Experimental Protocols

The following protocols are based on the use of substituted tartranilic acids for the resolution of racemic amines and can be adapted for use with this compound.

General Procedure for the Synthesis of Substituted Tartranilic Acids

Substituted tartranilic acids can be synthesized by heating a mixture of (+)-2,3-diacetyl-succinic anhydride with a substituted aniline.[4]

General Procedure for Chiral Resolution of a Racemic Amine

This procedure outlines the formation of diastereomeric salts, their separation, and the subsequent liberation of the enantiomerically pure amine.

Detailed Protocol for the Resolution of the Apremilast Intermediate:

-

Reaction Setup: React 1 molar equivalent of the racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine with 0.5-0.65 molar equivalents of (R,R)-4-chlorotartranilic acid and 0.45-0.6 molar equivalents of hydrochloric acid in water.[6]

-

Crystallization: Maintain the reaction mixture at a temperature between 10 and 80°C for a period of 2 to 72 hours to facilitate the crystallization of the desired diastereomeric salt.[6]

-

Isolation: Isolate the precipitated salt by filtration.

-

Liberation of the Free Amine: Treat the isolated salt with a suitable base to liberate the free amine, yielding the enantiomerically enriched (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.[6]

-

Recovery from Mother Liquor: The remaining (R)-enantiomer can be recovered from the mother liquor with high isomeric purity.[6]

Conclusion

This compound and its halogenated analogs are highly effective chiral resolving agents for racemic amines, playing a crucial role in the synthesis of enantiomerically pure pharmaceuticals. The strategic incorporation of fluorine is expected to enhance the resolution efficiency by favorably influencing the physicochemical properties of the diastereomeric salts. The experimental protocols and quantitative data presented, derived from closely related chloro-substituted analogs, provide a robust framework for the application of this compound in drug development and chemical research. Further investigation into the specific properties and applications of the fluoro-substituted variant is warranted to fully exploit its potential in chiral separation technologies.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3452086A - Substituted tartranilic acid resolving agents - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of (+)-4'-Fluorotartranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for (+)-4'-Fluorotartranilic acid, a compound utilized in research and development. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Chemical Identification and Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 206761-65-1 | [1] |

| Molecular Formula | C10H10FNO5 | [1] |

| Molecular Weight | 243.19 g/mol | [1] |

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are outlined below.

GHS Hazard Statements:

| Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Signal Word: Warning[2]

Hazard Pictogram: [2]

-

GHS07: Exclamation Mark

NFPA Ratings: [2]

| Category | Rating | Description |

| Health | 3 | Short exposure could cause serious temporary or residual injury even though prompt medical attention was given. |

| Flammability | 0 | Materials that will not burn. |

| Reactivity | 0 | Normally stable, even under fire exposure conditions, and not reactive with water. |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

| Equipment | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield are required.[2] |

| Hand Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[2][3] |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a PVC apron and safety shoes should be considered.[2] |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[2] |

Safe Handling and Storage

Handling:

-

Avoid contact with skin and eyes.[2]

-

Do not breathe dust, fumes, or spray.[1]

-

Use only in a well-ventilated area or under a chemical fume hood.[1]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the laboratory.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Store locked up.[1]

-

Incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2]

Experimental Protocols: Emergency Procedures

First-Aid Measures:

| Exposure Route | Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Do not breathe dust. Wear appropriate PPE as described in Section 3.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

-

Containment and Cleanup: Sweep or shovel the spilled material into a suitable container for disposal. Minimize dust generation.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[1] It is recommended to use a licensed professional waste disposal service.

This technical guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) for complete information.

References

(+)-4'-Fluorotartranilic acid CAS number and molecular structure

Disclaimer: Publicly available, in-depth technical information, including comprehensive quantitative data, detailed experimental protocols, and established biological pathways for (+)-4'-Fluorotartranilic acid, is limited. This guide provides the core chemical identifiers and structural information, supplemented by a general overview of related chemical classes.

Core Compound Information

(CAS Number: 206761-65-1)

This compound is a chiral organic compound belonging to the family of tartranilic acids, which are derivatives of tartaric acid. The presence of a fluorine atom on the aniline moiety is a key structural feature.

Molecular Structure and Identifiers

The fundamental chemical and structural information for this compound is summarized below.

| Identifier | Value | Source |

| CAS Number | 206761-65-1 | [1][2] |

| Molecular Formula | C₁₀H₁₀FNO₅ | [2][3] |

| Molecular Weight | 243.19 g/mol | [2] |

| IUPAC Name | (2R,3R)-4-(4-fluoroanilino)-2,3-dihydroxy-4-oxobutanoic acid | [3] |

| SMILES | C1=CC(=CC=C1NC(=O)--INVALID-LINK--O)O">C@@HO)F | [3] |

| InChI | InChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1 | [3] |

| InChIKey | GEDAGSYSBWTSHH-HTQZYQBOSA-N | [3] |

Physicochemical and Biological Data

Experimental Protocols

Specific, detailed experimental protocols for the synthesis, purification, and biological application of this compound are not described in the available literature. However, general synthetic approaches for related tartaric acid and anthranilic acid derivatives can provide a conceptual framework. The synthesis of tartaric acid amides and imides can present challenges, often requiring purification methods like column chromatography.

Potential Research and Applications

While direct evidence is lacking for this specific molecule, the structural components of this compound suggest potential areas of interest for researchers in drug development:

-

Tartaric Acid Derivatives: These compounds are valued in asymmetric synthesis for establishing specific stereochemistry in target molecules. They have been utilized as starting materials or key intermediates in the synthesis of various biologically active compounds.

-

Fluorinated Aromatic Compounds: The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.

-

Anilide Derivatives: Amide and anilide derivatives of compounds like anthranilic acid have demonstrated a broad range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.

Logical Relationship Diagram

Due to the absence of specific information on signaling pathways or detailed experimental workflows for this compound, a meaningful diagram as requested cannot be generated. A generalized workflow for chemical compound characterization is presented below for illustrative purposes.

Caption: A generalized workflow for the synthesis, characterization, and evaluation of a novel chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Amines using (+)-4'-Fluorotartranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles, making the production of single-enantiomer drugs a common regulatory requirement. One of the most robust and widely employed methods for the separation of racemic amines is through the formation of diastereomeric salts with a chiral resolving agent.

(+)-4'-Fluorotartranilic acid is a chiral resolving agent derived from (+)-tartaric acid. The presence of the fluorine atom can influence the electronic properties and crystal packing of the resulting diastereomeric salts, potentially leading to improved resolution efficiency. This document provides a detailed protocol for the synthesis of this compound and its application in the chiral resolution of primary and secondary amines via diastereomeric salt crystallization.

Principle of the Method

The chiral resolution of a racemic amine using this compound is based on the formation of two diastereomeric salts with different physical properties, most notably solubility. The process involves the following key steps:

-

Diastereomeric Salt Formation: The racemic amine (a mixture of R- and S-enantiomers) is reacted with an enantiomerically pure resolving agent, this compound, in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-amine]-[(+)-4'-Fluorotartranilate] and [(S)-amine]-[(+)-4'-Fluorotartranilate].

-

Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution.

-

Isolation of the Diastereomeric Salt: The precipitated, less soluble diastereomeric salt is separated from the mother liquor (which is now enriched in the more soluble diastereomeric salt) by filtration.

-

Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is treated with a base to neutralize the this compound, liberating the free amine, which is now enantiomerically enriched.

-

Recovery of the Resolving Agent: The resolving agent can often be recovered from the aqueous layer after liberation of the amine, allowing for its reuse.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of substituted tartranilic acids.[1]

Materials:

-

(+)-2,3-Diacetoxysuccinic anhydride

-

4-Fluoroaniline

-

Methylene chloride (CH₂Cl₂)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (+)-2,3-diacetoxysuccinic anhydride (1.0 eq.) and 4-fluoroaniline (1.1 eq.) in methylene chloride.

-

Reflux: Heat the mixture to reflux and maintain for 3 hours.

-

Hydrolysis: After cooling to room temperature, add a solution of potassium hydroxide (3.2 eq.) in water. Stir the two-phase system vigorously for 1 hour to hydrolyze the acetyl groups and the anhydride.

-

Extraction: Separate the aqueous layer. Wash the organic layer with water. Combine all aqueous layers.

-

Acidification: Cool the combined aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the this compound.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to improve purity.

Protocol 2: General Procedure for the Chiral Resolution of a Racemic Amine

This is a general guideline and the optimal conditions (solvent, temperature, stoichiometry) should be determined experimentally for each specific amine.

Materials:

-

Racemic amine

-

This compound

-

Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Organic extraction solvent (e.g., diethyl ether, dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Diastereomeric Salt Formation:

-

In an Erlenmeyer flask, dissolve the racemic amine (1.0 eq.) in a minimal amount of a suitable solvent, with gentle heating if necessary.

-

In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent, also with gentle heating if necessary.

-

Slowly add the resolving agent solution to the amine solution with stirring. The formation of a precipitate may occur immediately or upon cooling.

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

-

To maximize the yield of the less soluble salt, the flask can be stored at a lower temperature (e.g., 4 °C or in an ice bath) for several hours to overnight.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Dry the crystals to a constant weight.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the dried diastereomeric salt in water.

-

While stirring, add a sodium hydroxide solution dropwise until the salt is completely dissolved and the solution is basic (pH > 10).

-

Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., three times with diethyl ether).

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Excess (e.e.):

-

The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.

-

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the optimization of the chiral resolution process.

Table 1: Solvent Screening for Diastereomeric Salt Crystallization

| Entry | Racemic Amine | Resolving Agent (eq.) | Solvent System | Temperature (°C) | Yield of Salt (%) | Enantiomeric Excess of Amine (%) |

| 1 | Amine X | 0.5 | Methanol | 4 | ||

| 2 | Amine X | 0.5 | Ethanol | 4 | ||

| 3 | Amine X | 0.5 | Isopropanol | 4 | ||

| 4 | Amine X | 0.5 | Acetone | 4 | ||

| 5 | Amine X | 1.0 | Methanol | 4 | ||

| 6 | Amine X | 1.0 | Ethanol | 4 |

Table 2: Optimization of Molar Ratio of Resolving Agent

| Entry | Racemic Amine | Resolving Agent (eq.) | Optimal Solvent | Yield of Salt (%) | Enantiomeric Excess of Amine (%) |

| 1 | Amine X | 0.5 | |||

| 2 | Amine X | 0.6 | |||

| 3 | Amine X | 0.8 | |||

| 4 | Amine X | 1.0 |

Mandatory Visualization

Caption: Workflow for the chiral resolution of amines.

Troubleshooting and Optimization

-

No Crystal Formation: If no crystals form, try using a more concentrated solution, a different solvent or solvent mixture, or lower the crystallization temperature. Seeding the solution with a small crystal of the desired diastereomeric salt can also induce crystallization.

-

Low Enantiomeric Excess: A low e.e. may be improved by recrystallizing the diastereomeric salt one or more times. It is also important to ensure that the resolving agent is of high enantiomeric purity. The choice of solvent can significantly impact the separation efficiency.

-

Low Yield: The yield can be optimized by adjusting the stoichiometry of the resolving agent. Using a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) can sometimes lead to a higher enantiomeric excess in the crystallized product, albeit with a lower theoretical maximum yield. Ensure the crystallization is allowed to proceed for a sufficient amount of time at an optimal temperature.

By following these protocols and systematically optimizing the reaction and crystallization conditions, researchers can effectively utilize this compound for the chiral resolution of a wide range of amines.

References

Application Notes and Protocols for Diastereomeric Salt Crystallization with (+)-4'-Fluorotartranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from racemic mixtures. Enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and metabolic properties. Diastereomeric salt crystallization remains one of the most robust, scalable, and economically viable methods for chiral resolution.[1][2] This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, melting point, and crystal structure, which allows for their separation by fractional crystallization.[1][2]

(+)-4'-Fluorotartranilic acid is a chiral resolving agent derived from tartaric acid. Its aromatic ring and fluorine substituent can enhance the rigidity and intermolecular interactions within the crystal lattice of the diastereomeric salt, often leading to better discrimination between the two diastereomers and more efficient separation. This document provides a detailed protocol for the use of this compound in the diastereomeric salt crystallization of a racemic amine, based on established procedures for structurally similar resolving agents.

Principle of the Method

The fundamental principle of this resolution technique is the reaction of a racemic mixture of a base (e.g., an amine) with an enantiomerically pure acid, in this case, this compound. This reaction forms a pair of diastereomeric salts:

-

(R)-Amine · this compound

-

(S)-Amine · this compound

These diastereomeric salts are not mirror images of each other and therefore exhibit different physical properties. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer will preferentially crystallize due to its lower solubility, allowing for its isolation by filtration. The enantiomerically pure amine can then be liberated from the isolated salt.

Experimental Workflow

The general workflow for chiral resolution via diastereomeric salt crystallization is depicted below.

References

Application Notes and Protocols for (+)-4'-Fluorotartranilic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-4'-Fluorotartranilic acid is a specialized chiral resolving agent employed in the pharmaceutical industry for the separation of enantiomers. As a derivative of tartaric acid, it leverages the principles of diastereomeric salt formation to resolve racemic mixtures of chiral compounds, particularly amines, which are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom on the phenyl ring can influence the solubility and crystal packing of the resulting diastereomeric salts, potentially offering advantages in separation efficiency and yield over non-fluorinated analogs.

The primary application of this compound lies in its ability to form diastereomeric salts with racemic bases. These diastereomers, unlike the original enantiomers, possess distinct physical properties, such as solubility, which allows for their separation through fractional crystallization. The less soluble diastereomeric salt can be isolated, and the desired enantiomer can then be liberated, typically by treatment with a base. This methodology is a cornerstone of chiral chemistry and is crucial for the production of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

Core Application: Chiral Resolution of Racemic Amines

The most prominent application of this compound is in the chiral resolution of racemic amines, which are pivotal intermediates in the synthesis of numerous pharmaceuticals. The process involves the formation of a pair of diastereomeric salts, one of which is typically less soluble in a chosen solvent system and can be isolated by crystallization.

Mechanism of Action

The fundamental principle involves the reaction of a racemic amine (a 1:1 mixture of R- and S-enantiomers) with an enantiomerically pure chiral acid, in this case, this compound. This reaction yields a mixture of two diastereomeric salts:

-

(R-amine)-(+)-4'-Fluorotartranilate

-

(S-amine)-(+)-4'-Fluorotartranilate

These diastereomers have different spatial arrangements and, consequently, different physical properties, including solubility. By carefully selecting the solvent and optimizing crystallization conditions, one diastereomer can be selectively precipitated and isolated.

Illustrative Application: Synthesis of Apremilast Intermediate

While specific data for this compound is not extensively published, a close analog, (R,R)-4-chlorotartranilic acid, is used in the chiral resolution of a key intermediate for the synthesis of Apremilast, an inhibitor of phosphodiesterase 4 (PDE4)[1]. This serves as an excellent model for the application of this compound.

The key step involves the resolution of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. The process with the chloro-analog demonstrates high efficiency and provides the desired (S)-enantiomer with high isomeric purity[1].

Quantitative Data from Analogous Resolution

The following table summarizes the typical quantitative data that can be expected from a chiral resolution process using a tartranilic acid derivative, based on the Apremilast intermediate example[1].

| Parameter | Value |

| Molar Ratio (Racemic Amine : Resolving Agent) | 1 : 0.5 - 0.65 |

| Solvent | Water |

| Temperature | 10 - 80°C |

| Reaction Time | 2 - 72 hours |

| Yield of Desired Diastereomeric Salt | High |

| Enantiomeric Excess (ee) of Recovered Amine | Up to 97% |

Experimental Protocols

The following are generalized protocols for the use of this compound as a chiral resolving agent. These should be optimized for each specific racemic mixture.

Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine

-

Dissolution: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, isopropanol, or water).

-

Salt Formation: In a separate vessel, dissolve this compound (typically 0.5 to 1.0 molar equivalents) in the same solvent, with gentle heating if necessary.

-

Mixing: Slowly add the resolving agent solution to the amine solution with constant stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be required to maximize precipitation of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can initiate crystallization.

-

Isolation: Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of the cold solvent.

-

Regeneration of the Enantiomerically Pure Amine:

-

Suspend the isolated salt in water.

-

Add a base (e.g., 2M NaOH) to raise the pH and liberate the free amine.

-

Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

-

Protocol 2: Recrystallization for Enhanced Purity

For higher enantiomeric purity, the isolated diastereomeric salt can be recrystallized.

-

Dissolution: Dissolve the isolated diastereomeric salt in a minimal amount of a suitable hot solvent.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature to induce recrystallization.

-

Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

-

Enantiomer Regeneration: Proceed with the regeneration step as described in Protocol 1.

Visualizations

Workflow for Chiral Resolution

Caption: Workflow of chiral resolution via diastereomeric salt formation.

Logical Relationship in Chiral Resolution

Caption: Logical flow of a chiral resolution process.

Conclusion

This compound is a valuable tool in pharmaceutical synthesis for the resolution of racemic intermediates. Its application, grounded in the principles of diastereomeric salt formation, allows for the efficient isolation of enantiomerically pure compounds. The protocols and data presented, by analogy to closely related and well-documented resolving agents, provide a comprehensive guide for researchers in the field of drug development. The successful application of this technique is critical for the synthesis of safe and effective chiral drugs.

References

Application Notes and Protocols for the Use of (+)-4'-Fluorotartranilic Acid in the Preparation of Pure Apremilast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apremilast, an inhibitor of phosphodiesterase 4 (PDE4), is a crucial therapeutic agent for the treatment of psoriatic arthritis and other inflammatory diseases.[1][2] The biologically active enantiomer is the (S)-isomer.[1] Consequently, the synthesis of enantiomerically pure apremilast is of significant importance. A key step in achieving this is the chiral resolution of the racemic intermediate, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. This document provides detailed application notes and protocols for the use of (+)-4'-Fluorotartranilic acid, a chiral resolving agent, in this critical resolution step. While specific data for this compound is not extensively available in public literature, this document leverages detailed methodologies reported for the structurally similar and highly effective resolving agent, (R,R)-4-chlorotartranilic acid, to provide a robust framework for its application.[1][3]

Principle of Chiral Resolution

The chiral resolution process relies on the reaction of the racemic amine intermediate with an enantiomerically pure chiral acid, in this case, this compound. This reaction forms a pair of diastereomeric salts with different physical properties, notably solubility. This difference in solubility allows for the separation of the desired diastereomeric salt by fractional crystallization. The less soluble salt, containing the desired (S)-enantiomer of the amine, selectively precipitates from the solution and can be isolated. Subsequently, the pure (S)-amine can be liberated from the salt and used in the final step of apremilast synthesis.

Experimental Protocols

1. Chiral Resolution of Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine

This protocol details the formation and isolation of the diastereomeric salt of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine with this compound.

Materials:

-

Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine

-

This compound

-

Hydrochloric acid (HCl)

-

Water (demineralized)

-

Suitable reaction vessel with stirring and temperature control

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge 1 molar equivalent of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.

-

Solvent Addition: Add water as the solvent.

-

Acidification: Add 0.45-0.6 molar equivalents of hydrochloric acid.

-

Addition of Resolving Agent: Add 0.5-0.65 molar equivalents of this compound. The use of a sub-stoichiometric amount of the resolving agent is a key feature for an efficient resolution.[1]

-

Reaction Conditions: Stir the mixture at a temperature between 10 and 80°C. The reaction and crystallization time should be monitored, with a duration of over 5 hours being advantageous for optimal yield and purity.[1]

-

Crystallization and Isolation: Allow the diastereomeric salt of the (S)-amine to crystallize out of the solution. Isolate the precipitated solid by filtration.

-

Washing and Drying: Wash the isolated solid with a suitable solvent (e.g., cold water or an organic solvent) and dry under vacuum to obtain the diastereomeric salt.

dot

Caption: Workflow for the chiral resolution of the apremilast intermediate.

2. Preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (Free Base)

This protocol describes the liberation of the enantiomerically pure amine from the isolated diastereomeric salt.

Materials:

-

Diastereomeric salt of (S)-amine and this compound

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

Organic solvent (e.g., dichloromethane, ethyl acetate)

-

Water

Procedure:

-

Suspension: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent.

-

Basification: Add a suitable base to the suspension to deprotonate the amine and break the salt. Adjust the pH to a basic level.

-

Extraction: Separate the organic layer containing the free (S)-amine. The aqueous layer will contain the resolving agent.

-

Washing: Wash the organic layer with water to remove any residual base or resolving agent.

-

Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the pure (S)-amine.

-

Recovery of Resolving Agent: The aqueous layer can be acidified to recover the this compound for reuse, which is a significant advantage for industrial-scale production.[1]

3. Synthesis of Apremilast

This protocol outlines the final condensation step to produce apremilast.

Materials:

-

(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (from Protocol 2) or its diastereomeric salt with this compound (from Protocol 1)

-

3-Acetamidophthalic anhydride

-

A suitable organic solvent (e.g., acetic acid, N,N-dimethylacetamide)

Procedure:

-

Direct Method (Using Diastereomeric Salt):

-

Indirect Method (Using Free Amine):

-

React the free (S)-amine with 3-acetamidophthalic anhydride in a suitable solvent under heating.

-

-

Reaction Monitoring: Monitor the reaction for completion using a suitable analytical technique (e.g., HPLC, TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture and isolate the crude apremilast. Purify the product by recrystallization from a suitable solvent system to obtain pure apremilast.

dot

Caption: Logical relationship in the synthesis of pure apremilast.

Data Presentation

The following tables summarize the expected quantitative data based on the use of the analogous (R,R)-4-chlorotartranilic acid.[1][3] It is anticipated that the use of this compound would yield comparable results.

Table 1: Chiral Resolution Efficiency

| Parameter | Value | Reference |

| Molar Equivalent of Resolving Agent | 0.5 - 0.65 | [1] |

| Enantiomeric Excess (e.e.) of (R)-amine in Mother Liquor | up to 97% | [1] |

Table 2: Apremilast Synthesis Yield

| Method | Starting Material | Yield of Pure Apremilast | Reference |

| Direct Synthesis | Diastereomeric Salt | 85% | [3] |

| Indirect Synthesis | Free (S)-Amine | up to 89% | [3] |

The use of this compound as a chiral resolving agent presents a promising and efficient method for the preparation of enantiomerically pure apremilast. The protocols outlined, based on the successful application of a closely related analogue, provide a comprehensive guide for researchers and professionals in drug development. The key advantages of this methodology include the use of a sub-stoichiometric amount of the resolving agent, the potential for high yields, and the ability to recover and recycle the resolving agent, making it an economically and environmentally favorable process for industrial-scale synthesis.

References

- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for Enantiomeric Separation Using (+)-4'-Fluorotartranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomeric separation is a critical process in the pharmaceutical industry, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization is a robust and widely employed technique.[1][2][3] This application note provides a detailed protocol for the enantiomeric separation of racemic bases, particularly amines, using (+)-4'-Fluorotartranilic acid as the chiral resolving agent.

This compound, a derivative of tartaric acid, is a promising chiral resolving agent. The presence of the fluorine atom can enhance the crystallinity and stability of the resulting diastereomeric salts, potentially leading to more efficient separations.[4][5][6] The principles outlined here are based on established methodologies for diastereomeric salt crystallization with similar tartaric acid-derived resolving agents.[7][8][9]

Principle of the Method

The fundamental principle involves the reaction of a racemic mixture of a base (e.g., an amine) with an enantiomerically pure chiral acid, this compound. This reaction forms a pair of diastereomeric salts with different physical properties, most notably, different solubilities in a given solvent.[1][2] By carefully selecting the solvent and controlling crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor.[7][10] The enantiomerically pure base can then be recovered from the isolated diastereomeric salt.

Experimental Workflow

The overall process for chiral resolution via diastereomeric salt formation with this compound can be divided into four main stages: Salt Formation, Selective Crystallization, Isolation of the Diastereomeric Salt, and Regeneration of the Pure Enantiomer.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocols

Screening of Solvents and Conditions

The success of a resolution is highly dependent on the choice of solvent and crystallization conditions. A preliminary screening process is crucial to identify the optimal parameters.

Protocol for Screening:

-

Preparation of Stock Solutions: Prepare stock solutions of the racemic base and this compound in a suitable solvent (e.g., methanol, ethanol).

-

Salt Formation in Multi-well Plate: In the wells of a multi-well plate, combine stoichiometric amounts (typically 1:1 molar ratio of amine to acid) of the racemic base and the resolving agent.

-

Solvent Evaporation: Evaporate the solvent to obtain the diastereomeric salts as a dry mixture.

-

Solvent Addition: To each well, add a different solvent or solvent mixture to assess solubility and crystallization.

-

Temperature Cycling: Seal the plate and subject it to a controlled temperature cycle (e.g., heat to 60°C to dissolve the salts, then cool slowly to room temperature) to induce crystallization.

-

Observation: Visually inspect the wells for the formation of crystalline material. The conditions that yield a good crop of crystals for one diastereomer while the other remains in solution are considered optimal.

Table 1: Common Solvents for Crystallization Screening

| Solvent Class | Examples | Properties to Consider |

| Alcohols | Methanol, Ethanol, Isopropanol | Good solvating power for salts, often used. |

| Ketones | Acetone, Methyl Ethyl Ketone | Can offer different selectivity compared to alcohols. |

| Esters | Ethyl Acetate | Medium polarity, can be effective for less polar amines. |

| Ethers | Diethyl Ether, Dioxane | Lower polarity, may be used as anti-solvents. |

| Aromatic | Toluene | Non-polar, can be used in mixtures. |

| Aqueous Mixtures | Ethanol/Water, Methanol/Water | Polarity can be finely tuned. |

Preparative Scale Resolution

Once optimal conditions are identified, the resolution can be scaled up.

Protocol:

-

Dissolution: Dissolve the racemic base in the chosen optimal solvent. In a separate flask, dissolve an equimolar amount of this compound in the same solvent, gently heating if necessary.

-

Salt Formation: Slowly add the resolving agent solution to the solution of the racemic base with stirring.

-